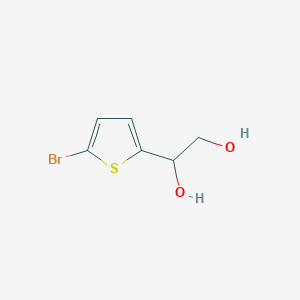
4,4'-dibromostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromostilbene is an organic compound with the molecular formula C14H10Br2. It is a derivative of trans-stilbene, where two bromine atoms are substituted at the 4 and 4’ positions of the phenyl rings. This compound is known for its unique optical properties and its role as an electron acceptor in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Dibromostilbene can be synthesized through a double Heck reaction involving (aryldiazo)amines and vinyltriethoxysilane. The process involves the formation of a triazene intermediate, which is then reacted with palladium acetate and vinyltriethoxysilane under controlled conditions to yield 4,4’-dibromostilbene .
Industrial Production Methods: Industrial production of 4,4’-dibromostilbene typically involves the bromination of trans-stilbene using bromine in the presence of a suitable solvent. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dibromostilbene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize 4,4’-dibromostilbene.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed:
Substitution: Formation of 4,4’-diiodostilbene when reacted with sodium iodide.
Oxidation: Formation of stilbene oxide.
Reduction: Formation of 4,4’-dibromo-1,2-diphenylethane
Applications De Recherche Scientifique
4,4’-Dibromostilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 4,4’-dibromostilbene involves its role as an electron acceptor. It participates in electron transfer reactions due to its redox potential of 1.8 V. This property makes it useful in various catalytic and electron transfer processes. The compound’s interaction with molecular targets and pathways is primarily through its ability to accept electrons and facilitate redox reactions .
Comparaison Avec Des Composés Similaires
4,4’-Diiodostilbene: Similar in structure but with iodine atoms instead of bromine.
4,4’-Dichlorostilbene: Contains chlorine atoms instead of bromine.
trans-Stilbene: The parent compound without any halogen substitution.
Uniqueness: 4,4’-Dibromostilbene is unique due to its specific bromine substitution, which imparts distinct optical and electronic properties. Its high efficiency in light emission and resistance to various chemical conditions make it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2940159.png)



![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)



![N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940178.png)
![Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate](/img/structure/B2940180.png)
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)
